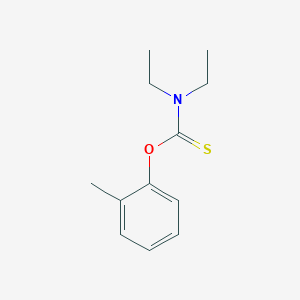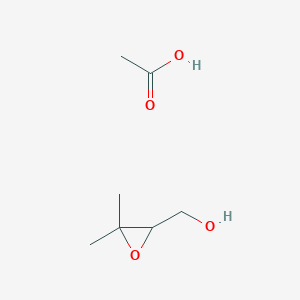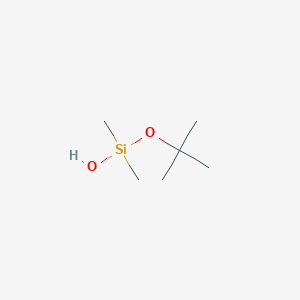
tert-Butoxy(dimethyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butoxy(dimethyl)silanol: is a chemical compound with the molecular formula (CH₃)₃CSi(CH₃)₂OH. It is also known as tert-Butyl(hydroxy)dimethylsilane. This compound is part of the organosilicon family, which are compounds containing carbon-silicon bonds. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, hydrophobicity, and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butoxy(dimethyl)silanol can be synthesized through several methods. One common method involves the hydrolysis of tert-Butyldimethylsilyl chloride. The reaction typically takes place in the presence of water or a dilute acid, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrolysis reactions. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butoxy(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon derivatives depending on the substituent introduced.
Scientific Research Applications
tert-Butoxy(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent for the protection of hydroxyl groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butoxy(dimethyl)silanol involves its ability to act as a silylating agent. It reacts with hydroxyl groups to form stable silyl ethers, protecting the hydroxyl group from further reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Trimethylsilanol: Similar in structure but with three methyl groups instead of a tert-butyl group.
Triethylsilanol: Similar but with three ethyl groups.
Triisopropylsilanol: Similar but with three isopropyl groups.
Uniqueness: tert-Butoxy(dimethyl)silanol is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where selective protection of hydroxyl groups is required .
Properties
CAS No. |
80907-08-0 |
|---|---|
Molecular Formula |
C6H16O2Si |
Molecular Weight |
148.28 g/mol |
IUPAC Name |
hydroxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H16O2Si/c1-6(2,3)8-9(4,5)7/h7H,1-5H3 |
InChI Key |
BTFLIPXUMMYIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


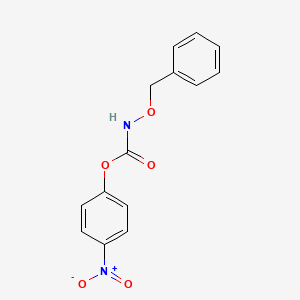
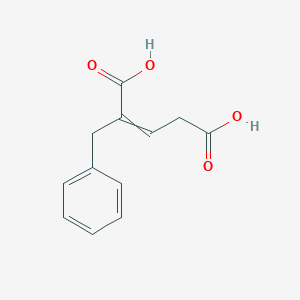
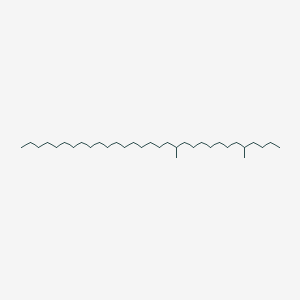
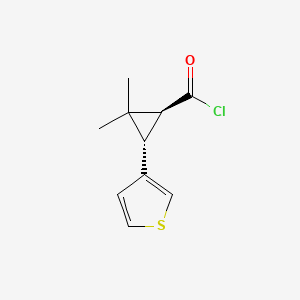
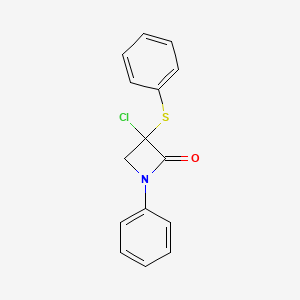
![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)
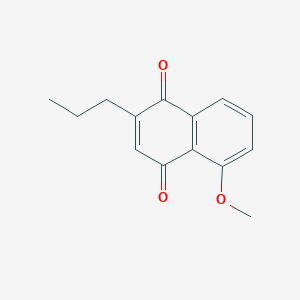
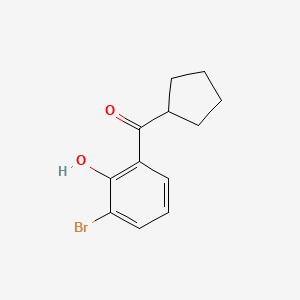
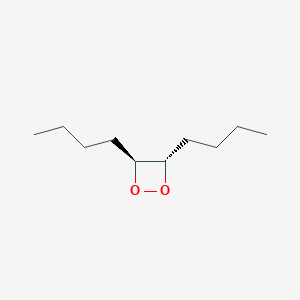
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
